molecular formula C13H14Cl2N2S B12569362 2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- CAS No. 185335-70-0

2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl-

Cat. No.: B12569362
CAS No.: 185335-70-0
M. Wt: 301.2 g/mol
InChI Key: AQMPWYGYRCPIDS-UHFFFAOYSA-N
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Description

2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two chloroethyl groups and a phenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- typically involves the reaction of 2-aminothiazole with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- can be scaled up by using larger reaction vessels and continuous flow reactors. The use of continuous flow reactors allows for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of the compound can lead to the formation of thiazolidines.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazolamines depending on the nucleophile used.

Scientific Research Applications

2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- involves its interaction with cellular targets, leading to various biological effects. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of biological molecules, increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiazolamine, 5-chloro-
  • 2-Thiazolamine, 5-(2,2,2-trifluoroethyl)-

Uniqueness

2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- is unique due to the presence of both chloroethyl and phenyl groups, which confer distinct chemical and biological properties. The chloroethyl groups enhance its reactivity, while the phenyl group increases its hydrophobicity and potential for biological interactions. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

185335-70-0

Molecular Formula

C13H14Cl2N2S

Molecular Weight

301.2 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H14Cl2N2S/c14-6-8-17(9-7-15)13-16-12(10-18-13)11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

AQMPWYGYRCPIDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N(CCCl)CCCl

Origin of Product

United States

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